molecular formula C16H21NO5S B2505103 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1421505-64-7

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide

Cat. No. B2505103
CAS RN: 1421505-64-7
M. Wt: 339.41
InChI Key: DOAICZKKBIPJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For instance, in one study, the synthesis was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new derivatives . This information suggests that the synthesis of the compound might also involve similar initial steps of reacting an amine with a sulfonyl chloride, followed by further functionalization.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . These techniques help in determining the presence of functional groups, the molecular framework, and the purity of the synthesized compounds. The molecular structure of the compound "N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide" would likely be analyzed using similar methods to confirm its synthesis and to elucidate its structure.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, the reduction of benzenesulfonyl derivatives can lead to the cleavage of the S-N bond under certain conditions . This suggests that the compound may also be susceptible to similar reactions, which could be explored for potential applications or during the study of its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can be critical for their function and application. One study found that a sulfonamide derivative had poor water solubility, which necessitated its delivery in a formulation . This indicates that the solubility and other physical properties of "this compound" would need to be assessed to determine its suitability for various applications.

Relevant Case Studies

While the provided papers do not include case studies directly related to the compound , they do present case studies of similar sulfonamide derivatives. For instance, one paper discusses the anticancer properties of a sulfonamide derivative, which was characterized by various techniques and showed potential as a therapeutic agent . Another study evaluated the inhibitory effects of sulfonamide derivatives on acetylcholinesterase, which could be relevant for Alzheimer's disease treatment . These case studies provide a context for how the compound "this compound" might be studied for potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamides, including those with complex molecular structures, have been synthesized and characterized for various properties, including their crystal structures and potential anticancer properties. For instance, the synthesis and crystal structure analysis of a novel sulfonamide with anticancer properties showcases the ongoing interest in developing new therapeutic agents within this chemical class (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Anticancer and Antimicrobial Activities

Sulfonamide derivatives have been evaluated for their anticancer and antimicrobial properties. Research has focused on understanding their mechanisms of action, including enzyme inhibitory effects, which are crucial for designing drugs targeting specific pathways in cancer and infectious diseases (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Studies on sulfonamides have also delved into their role as enzyme inhibitors, with potential therapeutic applications for conditions like Alzheimer’s disease. The enzyme inhibitory kinetics and computational studies aim to identify compounds with high efficacy and specificity for therapeutic targets (M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a new or not widely studied compound.

properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11-10-13(12(2)22-11)14(18)8-9-17-23(19,20)16-7-5-4-6-15(16)21-3/h4-7,10,14,17-18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAICZKKBIPJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.